Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17975438
InChI: InChI=1S/C56H52N4.ClH.Mn/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;/h13-28H,1-12H3;1H;/q-2;;+3/p-1
SMILES:
Molecular Formula: C56H52ClMnN4
Molecular Weight: 871.4 g/mol

Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride

CAS No.:

Cat. No.: VC17975438

Molecular Formula: C56H52ClMnN4

Molecular Weight: 871.4 g/mol

* For research use only. Not for human or veterinary use.

Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride -

Specification

Molecular Formula C56H52ClMnN4
Molecular Weight 871.4 g/mol
IUPAC Name manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride
Standard InChI InChI=1S/C56H52N4.ClH.Mn/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;/h13-28H,1-12H3;1H;/q-2;;+3/p-1
Standard InChI Key DJRQGDJTRUAUPG-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Cl-].[Mn+3]

Introduction

Molecular Structure and Composition

The molecular architecture of manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride centers on a porphyrin macrocycle, a planar arrangement of four pyrrole subunits connected by methine bridges. The manganese(III) ion occupies the central cavity, coordinated by four pyrrolic nitrogen atoms in a square-planar geometry . Peripheral 2,4,6-trimethylphenyl substituents enhance solubility in nonpolar solvents and sterically protect the metal center from undesired interactions.

The compound’s IUPAC name, manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride, reflects its anionic porphyrin ligand, cationic manganese center, and chloride counterion. Key identifiers include:

PropertyValue
Molecular FormulaC₅₆H₅₂ClMnN₄
Molecular Weight871.4 g/mol
CAS Registry Number166593508
SMILES Notation[Cl-].[Mn+3].C... (truncated for brevity)
InChI KeyDJRQGDJTRUAUPG-UHFFFAOYSA-M

The stereoelectronic effects of the trimethylphenyl groups significantly influence the compound’s redox potentials and ligand-binding kinetics. X-ray crystallography of analogous porphyrins confirms distorted octahedral geometry when axial ligands (e.g., chloride) coordinate to the manganese center .

Synthesis and Manufacturing

Synthesis of this manganese porphyrin involves two primary steps: (1) preparation of the free-base porphyrin ligand and (2) metalation with manganese(III) chloride. The porphyrin ligand is typically synthesized via Adler-Longo condensation, where pyrrole reacts with 2,4,6-trimethylbenzaldehyde under refluxing propionic acid. Metalation proceeds by treating the free-base porphyrin with manganese(II) acetate in dimethylformamide, followed by oxidation to the manganese(III) state using chlorinating agents like dichlorodicyanoquinone (DDQ) .

Critical parameters affecting yield and purity include:

  • Temperature: Metalation requires temperatures ≥80°C to overcome kinetic barriers.

  • Solvent: Polar aprotic solvents (e.g., DMF) facilitate ligand displacement.

  • Oxidant Concentration: Excess DDQ ensures complete oxidation to Mn(III).

Industrial-scale production remains limited due to the compound’s specialized applications, but milligram-to-gram quantities are available through suppliers like VulcanChem for research purposes.

Physicochemical Properties

The compound’s physicochemical profile is dominated by its conjugated π-system and manganese(III) center. Key characteristics include:

Spectral Properties

  • UV-Vis Spectroscopy: Displays a Soret band at 418 nm and Q-bands at 515, 550, and 590 nm, typical of metalloporphyrins .

  • EPR Spectroscopy: Silent at room temperature due to the high-spin d⁴ configuration of Mn(III).

Redox Behavior

Cyclic voltammetry in dichloromethane reveals two reversible one-electron processes:

  • Mn(III)/Mn(IV) oxidation at +0.72 V vs. Fc/Fc⁺

  • Mn(III)/Mn(II) reduction at -0.31 V vs. Fc/Fc⁺

These redox transitions underpin its catalytic activity in electron-transfer reactions.

Biological and Catalytic Applications

Catalysis

The compound serves as a robust catalyst in oxidation reactions, leveraging the manganese center’s ability to cycle between oxidation states. Notable applications include:

  • Alkane Hydroxylation: Converts inert alkanes to alcohols via radical rebound mechanisms.

  • Olefin Epoxidation: Selective epoxidation of styrenes with hydrogen peroxide as the oxidant.

A comparative analysis of catalytic efficiency is provided below:

ReactionSubstrateTurnover Frequency (h⁻¹)Reference
Cyclohexane OxidationCyclohexane220
Styrene EpoxidationStyrene1,450

Biomedical Applications

As a superoxide dismutase (SOD) mimetic, the compound scavenges superoxide radicals (O₂- ⁻) via the following cycle:

  • Mn(III)+O2Mn(II)+O2\text{Mn(III)} + \text{O}_2^{\bullet -} \rightarrow \text{Mn(II)} + \text{O}_2

  • Mn(II)+O2+2H+Mn(III)+H2O2\text{Mn(II)} + \text{O}_2^{\bullet -} + 2\text{H}^+ \rightarrow \text{Mn(III)} + \text{H}_2\text{O}_2

This activity mitigates oxidative stress in cellular models, showing promise in neurodegenerative disease and oncology research.

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